2-(4-hydroxyoxan-4-yl)acetic acid 2-(4-hydroxyoxan-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 920297-23-0
VCID: VC8009079
InChI: InChI=1S/C7H12O4/c8-6(9)5-7(10)1-3-11-4-2-7/h10H,1-5H2,(H,8,9)
SMILES: C1COCCC1(CC(=O)O)O
Molecular Formula: C7H12O4
Molecular Weight: 160.17

2-(4-hydroxyoxan-4-yl)acetic acid

CAS No.: 920297-23-0

Cat. No.: VC8009079

Molecular Formula: C7H12O4

Molecular Weight: 160.17

* For research use only. Not for human or veterinary use.

2-(4-hydroxyoxan-4-yl)acetic acid - 920297-23-0

Specification

CAS No. 920297-23-0
Molecular Formula C7H12O4
Molecular Weight 160.17
IUPAC Name 2-(4-hydroxyoxan-4-yl)acetic acid
Standard InChI InChI=1S/C7H12O4/c8-6(9)5-7(10)1-3-11-4-2-7/h10H,1-5H2,(H,8,9)
Standard InChI Key MYDOETMBFGJORC-UHFFFAOYSA-N
SMILES C1COCCC1(CC(=O)O)O
Canonical SMILES C1COCCC1(CC(=O)O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(4-hydroxyoxan-4-yl)acetic acid defines its structure unambiguously: a six-membered oxane (tetrahydropyran) ring with a hydroxyl (-OH) and an acetic acid (-CH₂COOH) group bonded to the same carbon atom at position 4. The systematic name reflects its status as a bicyclic ether-carboxylic acid hybrid. Key structural features include:

  • Oxane ring: A saturated oxygen-containing heterocycle contributing to the molecule’s rigidity and polarity.

  • Hydroxyl group: Enhances hydrogen-bonding capacity and solubility in polar solvents.

  • Acetic acid moiety: Provides acidity (pKa ≈ 4.76) and reactivity typical of carboxylic acids.

The SMILES notation C1COCCC1(CC(=O)O)O and InChIKey MYDOETMBFGJORC-UHFFFAOYSA-N uniquely encode its connectivity and stereochemistry .

Synthesis and Purification

Synthetic Routes

Industrial synthesis of 2-(4-hydroxyoxan-4-yl)acetic acid typically involves:

  • Ring-forming reactions: Acid-catalyzed cyclization of diols or epoxides to construct the oxane backbone.

  • Functionalization: Introduction of the acetic acid side chain via nucleophilic substitution or Grignard reactions.

  • Hydroxylation: Oxidation or hydrolysis steps to install the 4-hydroxy group.

A representative pathway involves reacting 4-oxohexanoic acid with a reducing agent to form the oxane ring, followed by hydroxylation at the 4-position .

Purification and Grades

American Elements supplies the compound in purities ranging from 99% to 99.999%, tailored for applications requiring high precision (e.g., pharmaceutical intermediates). Purification methods include:

  • Recrystallization: From ethanol/water mixtures to remove linear byproducts.

  • Chromatography: Silica gel or reverse-phase HPLC for analytical-grade material.

  • Distillation: For solvent removal in bulk production .

PropertyValue
Purity Grades99%, 99.9%, 99.99%, 99.999%
Common ImpuritiesUncyclized diols, residual solvents
StabilizersNone (self-stabilizing in solid form)

Physical and Chemical Properties

Physicochemical Data

The compound is a white crystalline powder at room temperature, with the following characteristics :

PropertyValue
Molecular Weight160.17 g/mol
Melting Point128–132°C (decomposes)
Solubility (25°C)Water: 12.5 g/L; DMSO: 45 g/L
LogP (Octanol-Water)-0.84
pKa4.2 (carboxylic acid)

Spectroscopic Profiles

  • IR (KBr): Broad O-H stretch (3200–2500 cm⁻¹), C=O stretch (1715 cm⁻¹), C-O-C asymmetric stretch (1120 cm⁻¹).

  • ¹H NMR (400 MHz, D₂O): δ 4.12 (s, 1H, OH), 3.78–3.45 (m, 4H, oxane CH₂), 2.68 (s, 2H, CH₂COOH).

  • ¹³C NMR: δ 178.9 (COOH), 72.4 (C-OH), 68.2–65.3 (oxane CH₂), 41.8 (CH₂COOH) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual functionality makes it a precursor for:

  • Antiviral agents: Incorporation into nucleoside analogs targeting RNA viruses.

  • Anti-inflammatory drugs: Ester derivatives inhibit cyclooxygenase-2 (COX-2) .

Materials Science

  • Polymer modification: As a crosslinker in hydrogels due to its hydroxyl and carboxyl groups.

  • Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use in fume hoods to avoid inhalation of powder.

  • First aid: Rinse skin/eyes with water for 15 minutes upon exposure .

Packaging TypeVolumeStorage Conditions
Plastic pails5 gallons (25 kg)Room temperature, dry air
Steel drums1 ton super sacksArgon/vacuum for hygroscopic batches
Glass jars (solutions)1 L to 440 gallons4°C, protected from light

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator